1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
The compound “1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one” is complex. The addition of a spiro junction at the C 2 position of the chroman-4-one molecule causes a significant change in the structure of the molecule .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacophore in Medicinal Chemistry
Spiro[chromane-2,4'-piperidine]-4(3H)-one, a key structural component in various drugs and biochemical reagents, has seen significant progress in synthesis and biological relevance. Its derivatives demonstrate promise in the development of new biologically active substances, highlighting its potential in medicinal chemistry (Ghatpande et al., 2020).
Histone Deacetylase Inhibition
Spiro[chromane-2,4'-piperidine] derivatives exhibit inhibitory activity against histone deacetylases (HDACs), essential for gene regulation. These compounds have shown effectiveness in vitro, with certain derivatives demonstrating enhanced in vivo antitumor activity and favorable pharmacokinetic profiles, suggesting their utility in cancer treatment (Thaler et al., 2012).
Anti-Microbial Agents
N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues, synthesized via a specific method, have shown significant anti-fungal and anti-microbial activities. These compounds' molecular docking integrations indicate their potential as anti-microbial agents (Ghatpande et al., 2021).
Novel Drug-like Libraries
N-[Alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives have been synthesized as part of a novel drug-like library. These compounds, synthesized using solid-phase parallel synthesis, contribute to the exploration of new pharmacophores in drug development (Kim et al., 2012).
Sigma Receptor Ligands
Spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] derivatives have been identified as potent sigma receptor ligands. These compounds' binding properties suggest their potential application in neuropsychiatric and neurodegenerative disorders, expanding the therapeutic scope of sigma receptor ligands (Maier & Wünsch, 2002).
Future Directions
The future directions of research on “1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one” could involve the development of more efficient synthesis methods, further exploration of its pharmacological applications, and a detailed investigation of its physical and chemical properties .
Properties
IUPAC Name |
1'-(4-piperidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c28-22-18-25(32-23-7-3-2-6-21(22)23)12-16-26(17-13-25)24(29)19-8-10-20(11-9-19)33(30,31)27-14-4-1-5-15-27/h2-3,6-11H,1,4-5,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVRNQFIFPXWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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